Higher Lipophilicity (logP) Compared to 4'-Methoxy Analog
The benzyloxy analog exhibits a predicted logP value of 5.95-6.07 [1], which is >1.5 log units higher than the corresponding 4'-methoxy derivative (logP 4.38) . This indicates substantially greater lipophilicity, impacting partition coefficients and passive membrane permeability.
| Evidence Dimension | Lipophilicity (logP, predicted) |
|---|---|
| Target Compound Data | logP = 5.95 (molbase), 6.07 (fluorochem) |
| Comparator Or Baseline | 4'-methoxy-2-(trifluoromethyl)-1,1'-biphenyl (CAS 122801-59-6); logP = 4.38 |
| Quantified Difference | Δ logP ≈ +1.6 |
| Conditions | Predicted using XLogP3 / similar algorithms |
Why This Matters
For scientists designing lipophilic probes or optimizing blood-brain barrier penetration, the benzyloxy derivative provides a more lipophilic scaffold that may better engage hydrophobic protein binding sites or cross lipid bilayers.
- [1] Molbase. 4'-(Benzyloxy)-2-(trifluoromethyl)-1,1'-biphenyl. LogP: 5.9514. Accessed 2026. View Source
